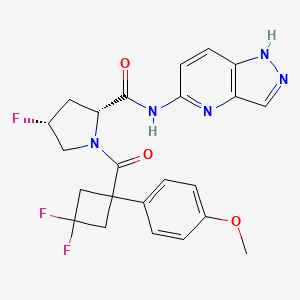
Pde4B-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pde4B-IN-3 is a selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). This compound has garnered significant interest due to its potential therapeutic applications in treating inflammatory and fibrotic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pde4B-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core heterocyclic structure, often through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity. This may involve reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of scalable purification methods .
Chemical Reactions Analysis
Types of Reactions
Pde4B-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Pde4B-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PDE4B in various chemical pathways.
Biology: Investigated for its effects on cellular signaling pathways involving cAMP.
Medicine: Potential therapeutic agent for treating inflammatory diseases, pulmonary fibrosis, and certain cancers.
Industry: Could be used in the development of new pharmaceuticals targeting PDE4B .
Mechanism of Action
Pde4B-IN-3 exerts its effects by selectively inhibiting the PDE4B enzyme, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins involved in inflammatory and fibrotic pathways. The inhibition of PDE4B thus results in anti-inflammatory and antifibrotic effects .
Comparison with Similar Compounds
Similar Compounds
Rolipram: A non-selective PDE4 inhibitor with significant side effects.
Apremilast: A pan-PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.
Crisaborole: Another PDE4 inhibitor used topically for atopic dermatitis
Uniqueness
Pde4B-IN-3 is unique in its selectivity for the PDE4B isoform, which reduces the likelihood of side effects associated with non-selective PDE4 inhibition. This selectivity makes it a promising candidate for therapeutic applications where targeted inhibition of PDE4B is desired .
Properties
Molecular Formula |
C30H35N3O4S2 |
|---|---|
Molecular Weight |
565.8 g/mol |
IUPAC Name |
N-[3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]phenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C30H35N3O4S2/c1-19(2)23-16-26(20(3)4)30(27(17-23)21(5)6)39(36,37)33-25-13-8-12-24(18-25)32-38(34,35)28-14-7-10-22-11-9-15-31-29(22)28/h7-21,32-33H,1-6H3 |
InChI Key |
KNCHLPMJSHBPHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)











